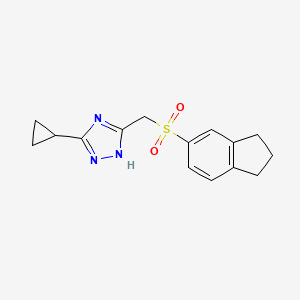![molecular formula C16H13ClFN3O2 B7663638 3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663638.png)
3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFMOX and has a molecular formula of C18H14ClFN4O2.
Mecanismo De Acción
The mechanism of action of CFMOX is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, inflammation, and microbial growth. CFMOX has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell survival and proliferation. CFMOX has also been shown to inhibit the growth of certain bacteria and fungi, possibly by disrupting their cell membranes.
Biochemical and Physiological Effects:
CFMOX has been shown to have various biochemical and physiological effects, depending on the target cell or organism. In cancer cells, CFMOX has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In microbial cells, CFMOX has been shown to disrupt cell membrane integrity, leading to cell death. CFMOX has also been shown to have anti-inflammatory effects, possibly by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMOX has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, CFMOX also has some limitations, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for research on CFMOX, including:
1. Investigation of the structure-activity relationship of CFMOX and its analogs to identify more potent and selective compounds.
2. Development of new synthetic methods for CFMOX and its analogs to improve yields and reduce costs.
3. Exploration of the potential of CFMOX as a fluorescent probe for bioimaging in vivo.
4. Investigation of the potential of CFMOX as a ligand for metal ions in catalysis and other applications.
5. Study of the pharmacokinetics and pharmacodynamics of CFMOX in animal models to evaluate its potential as a therapeutic agent.
In conclusion, CFMOX is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CFMOX and its analogs is needed to fully understand their potential and limitations in various applications.
Métodos De Síntesis
The synthesis of CFMOX involves a multi-step process that includes the reaction of 2-methoxyphenylhydrazine with ethyl chloroacetate to form 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with 3-chloro-2-fluoroaniline in the presence of sodium hydride to produce CFMOX.
Aplicaciones Científicas De Investigación
CFMOX has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. CFMOX has also been investigated for its potential as a fluorescent probe for bioimaging and as a ligand for metal ions.
Propiedades
IUPAC Name |
3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-13-8-3-2-5-10(13)16-21-20-14(23-16)9-19-12-7-4-6-11(17)15(12)18/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYWJERLKHDFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CNC3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B7663559.png)
![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)
![(3S)-1-[3-(furan-2-carbonylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7663586.png)

![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)

![2-fluoro-6-hydroxy-N-(2-methoxyethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7663621.png)
![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)
![Methyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7663625.png)
![1-[(2,2-Dimethylcyclohexyl)amino]-3-(oxan-4-yloxy)propan-2-ol](/img/structure/B7663633.png)
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![2-[[1-(4-Fluorophenyl)pyrazol-3-yl]methoxy]benzamide](/img/structure/B7663663.png)
